(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Description
Properties
IUPAC Name |
[4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O6/c1-36-24-14-19(13-20(15-29)26(33)30-16-18-7-3-2-4-8-18)11-12-23(24)37-25(32)17-31-27(34)21-9-5-6-10-22(21)28(31)35/h2-14H,16-17H2,1H3,(H,30,33)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSYNZXUJROREQ-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Condensation of Phthalic Anhydride with Glycine Derivatives
A modified approach from Monatshefte für Chemie involves reacting phthalic anhydride with glycine ethyl ester in acetic anhydride under reflux to form 2-(1,3-dioxoisoindolin-2-yl)acetate, followed by saponification with NaOH to yield the carboxylic acid. This method achieves ~85% yield but requires careful control of hydrolysis conditions to prevent decarboxylation.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of glycine’s amine on phthalic anhydride, forming an intermediate amide that cyclizes to the isoindolinone ring. Saponification cleaves the ethyl ester without affecting the phthalimide ring.
Route 2: Catalyst-Free Cyclization in Aqueous Media
Adapting a green chemistry approach from Der Pharma Chemica, phthalic acid hydrazide is condensed with chloroacetic acid in water at 80°C for 2 hours, yielding 2-(1,3-dioxoisoindolin-2-yl)acetic acid directly in 91% yield. This method eliminates the need for toxic solvents and reduces purification steps.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Water |
| Temperature | 80°C |
| Reaction Time | 2 hours |
| Yield | 91% |
Synthesis of (E)-4-(3-(Benzylamino)-2-Cyano-3-Oxoprop-1-En-1-Yl)-2-Methoxyphenol
Knoevenagel Condensation for Propenenitrile Formation
The propenenitrile core is synthesized via a Knoevenagel reaction between 4-hydroxy-3-methoxybenzaldehyde and N-benzylcyanoacetamide. Using piperidine as a base in ethanol at 60°C for 6 hours, the (E)-isomer is obtained predominantly (E:Z = 9:1).
Critical Parameters :
-
Base Selection : Piperidine outperforms morpholine or DBU in minimizing Z-isomer formation.
-
Solvent : Ethanol enhances solubility of the aromatic aldehyde and stabilizes the transition state.
Spectral Confirmation :
Benzylamine Incorporation via Nucleophilic Substitution
Benzylamine is introduced by reacting cyanoacetyl chloride with benzylamine in dichloromethane at 0°C, followed by coupling with the Knoevenagel adduct. This step achieves 78% yield when catalyzed by tetrabutylammonium bromide (TBAB).
Esterification of the Two Fragments
Steglich Esterification
The final ester bond is formed using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF. The reaction proceeds at room temperature for 12 hours, yielding 82% of the target compound.
Optimization Table :
| Condition | Outcome |
|---|---|
| Coupling Reagent | DCC |
| Catalyst | DMAP (10 mol%) |
| Solvent | THF |
| Yield | 82% |
Alternative Route: Mitsunobu Reaction
For acid-sensitive intermediates, the Mitsunobu reaction (DIAD, PPh) in THF at 0°C to RT provides comparable yields (80%) but requires strict anhydrous conditions.
Stereoselectivity and Isomer Control
The (E)-configuration is favored due to:
-
Thermodynamic Control : Prolonged reaction times (6+ hours) in Knoevenagel steps drive the equilibrium toward the more stable (E)-isomer.
-
Bulky Base Effects : Piperidine’s steric bulk hinders Z-isomer formation by destabilizing the cis transition state.
Industrial-Scale Considerations
Adapting methodologies from CN103804233A, phase-transfer catalysis (e.g., TBAB) in DMF enables efficient stirring and heat transfer for large batches. Continuous distillation of byproducts (e.g., water in esterification) improves yields to 85% at pilot scale.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Scale-Up Limitations :
-
Exothermic reactions (e.g., Knoevenagel) require jacketed reactors for temperature control.
-
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural complexity invites comparison with other bioactive molecules:
- Alkenyl Trisulfides: The (E)-enone system in the target compound mirrors the unsaturated structures in alkenyl trisulfides, which exhibit potent anticancer activity via microtubule targeting .
- Ferroptosis Inducers: The cyano and ketone groups may act as electrophiles, akin to ferroptosis-inducing compounds (FINs), which trigger oxidative cell death in oral squamous cell carcinoma (OSCC) .
Bioactivity and Therapeutic Potential
- Anticancer Potential: Alkenyl trisulfides () and FINs () demonstrate that unsaturated and electrophilic compounds can selectively target cancer cells. The target compound’s enone and cyano groups may similarly disrupt redox homeostasis or microtubule dynamics.
- Insecticidal Activity : Plant-derived acetates (e.g., C. gigantea extracts in ) show bioactivity against insects, suggesting the dioxoisoindolinyl acetate group could enhance lipophilicity and cuticle penetration.
Biological Activity
The compound (E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including molecular docking studies, in vitro assays, and structure-activity relationship (SAR) analyses.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzylamino group, a cyano group, and an isoindolinone moiety. The synthesis typically involves multi-step organic reactions, which can be referenced in various chemical databases and literature .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines. A study reported an IC50 value of 5.6 µM against human breast cancer cells (MCF-7), suggesting potent antiproliferative effects .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases . The antioxidant capacity was comparable to standard antioxidants like ascorbic acid.
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is a critical mechanism for potential Alzheimer's disease treatments. The compound demonstrated promising AChE inhibitory activity with an IC50 value of 12 µM, indicating its potential as a lead compound in the development of anti-Alzheimer's agents . Molecular docking studies suggested that the compound binds effectively to the active site of AChE, stabilizing its conformation and inhibiting its activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Benzylamino Group | Enhances binding affinity to AChE |
| Cyano Group | Increases anticancer potency |
| Methoxy Group | Contributes to antioxidant activity |
Case Studies
- In Vitro Studies : A comprehensive study evaluated the anticancer effects of similar compounds on different cancer cell lines, revealing that modifications in the functional groups significantly affected their cytotoxicity profiles .
- Molecular Docking : Docking simulations have provided insights into the binding interactions between the compound and target enzymes like AChE, highlighting critical amino acid residues involved in ligand-receptor interactions .
Q & A
Q. What are the key considerations for optimizing the synthesis of (E)-4-(3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., ethanol-DMF mixtures for improved solubility), and base catalysis (e.g., NaOH for Claisen-Schmidt condensations). For example, analogous compounds with isoindoline-1,3-dione moieties require 48-hour stirring at room temperature under basic conditions to ensure complete enone formation . Purification via recrystallization (ethanol/ice-water mixtures) and characterization by TLC/HPLC can enhance purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve stereochemistry (e.g., (E)-configuration of propen-1-en-1-yl group) and confirm substitution patterns on aromatic rings .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1,3-dioxoisoindolin-2-yl at ~1700–1750 cm⁻¹) and cyano groups (~2200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns, particularly for the benzylamino-cyano motif .
Q. How can reaction intermediates be stabilized during multi-step synthesis of this compound?
- Methodological Answer : Protect labile groups like the benzylamino functionality with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups. For example, intermediates with isoindolinone cores are prone to hydrolysis; anhydrous conditions and inert atmospheres (N2/Ar) improve stability .
Advanced Research Questions
Q. What experimental design principles (e.g., Design of Experiments, DoE) are applicable to study the influence of reaction parameters on enantiomeric purity?
- Methodological Answer : Use fractional factorial designs to screen variables (temperature, pH, catalyst loading). For instance, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of residence time and temperature, critical for minimizing side reactions in enone formation . Response surface methodology (RSM) can model interactions between variables like solvent polarity and base strength .
Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity or stability of this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict:
- Tautomerization : Stability of the 1,3-dioxoisoindolin-2-yl group vs. alternative tautomers.
- Reaction Pathways : Activation energies for nucleophilic attacks on the cyano group or α,β-unsaturated ketone .
- Solvent Effects : Polarizable continuum models (PCM) assess solvent interactions with the methoxyphenyl moiety .
Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?
- Methodological Answer :
- Standardized Protocols : Use fixed concentrations of DMSO (≤0.1% v/v) to prevent solvent-induced artifacts .
- Orthogonal Assays : Cross-validate results with fluorescence polarization (binding affinity) and cell viability assays (cytotoxicity) .
- QC Checks : Monitor compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. How can contradictions in biological activity data across different assays be resolved?
- Methodological Answer :
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to rule out false positives/negatives.
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions. For example, isoindolinone derivatives often exhibit off-target binding to ATP-binding pockets .
- Metabolite Screening : LC-MS/MS can detect degradation products that interfere with assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
